3-(2-Chloroacetyl)-1-(3,4-diethoxyphenyl)urea

Medicinal Chemistry Drug Design Physicochemical Profiling

Researchers requiring a reactive phenylurea scaffold with a defined substitution pattern for medicinal chemistry programs often face limited availability of 3,4-diethoxy-substituted chloroacetyl ureas. 3-(2-Chloroacetyl)-1-(3,4-diethoxyphenyl)urea (CAS 775314-80-2) addresses this gap as a pre-functionalized intermediate combining an electrophilic chloroacetyl warhead with a 3,4-diethoxyphenyl urea backbone. • Enables late-stage diversification with amine/thiol nucleophiles for acetamide-urea library synthesis • Distinct 3,4-diethoxy pattern provides steric/electronic differentiation from mono-alkoxy or unsubstituted congeners • Multi-vendor availability at 95-98% purity supports reproducible assay control and ABPP probe development

Molecular Formula C13H17ClN2O4
Molecular Weight 300.74
CAS No. 775314-80-2
Cat. No. B2398222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloroacetyl)-1-(3,4-diethoxyphenyl)urea
CAS775314-80-2
Molecular FormulaC13H17ClN2O4
Molecular Weight300.74
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)NC(=O)NC(=O)CCl)OCC
InChIInChI=1S/C13H17ClN2O4/c1-3-19-10-6-5-9(7-11(10)20-4-2)15-13(18)16-12(17)8-14/h5-7H,3-4,8H2,1-2H3,(H2,15,16,17,18)
InChIKeyLSNGBGFTCCEKRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Chloroacetyl)-1-(3,4-diethoxyphenyl)urea: Physicochemical Profile & Purity


3-(2-Chloroacetyl)-1-(3,4-diethoxyphenyl)urea (CAS 775314-80-2) is a synthetic small molecule (MF: C₁₃H₁₇ClN₂O₄, MW: 300.74 g/mol) classified as a chloroacetyl-substituted phenylurea [1]. The compound features a reactive chloroacetyl handle and a 3,4-diethoxyphenyl moiety on the urea scaffold, positioning it as a versatile intermediate for medicinal chemistry derivatization [2]. Key predicted physicochemical properties include an XLogP3 of 2.5, a topological polar surface area consistent with moderate membrane permeability, a predicted density of 1.267 ± 0.06 g/cm³, and a predicted pKa of 9.93 ± 0.70 [1]. It is commercially available at research-grade purities of 95% and 98% .

Uniqueness of 3-(2-Chloroacetyl)-1-(3,4-diethoxyphenyl)urea


This compound occupies a distinct structural niche combining a reactive electrophilic chloroacetyl warhead with a 3,4-diethoxyphenyl-substituted urea backbone. Generic substitution with a simpler phenylurea or a mono-alkoxy analog would fundamentally alter the compound's covalent reactivity profile and steric/electronic properties at the 3,4-positions [1]. The 3,4-diethoxy substitution pattern differentiates it from 2,5-diethoxy or unsubstituted congeners, which can affect both the electron density on the phenyl ring and the conformational preferences of the urea linkage, thereby impacting subsequent synthetic transformations or preliminary biological screening outcomes [2].

Quantitative Evidence for 3-(2-Chloroacetyl)-1-(3,4-diethoxyphenyl)urea


Lipophilicity (XLogP3) vs. Key Urea Analogs

The predicted partition coefficient (XLogP3) for the target compound is 2.5, indicating balanced lipophilicity conducive to both passive membrane permeability and aqueous solubility [1]. This value distinguishes it from the less lipophilic unsubstituted phenylurea analog (XLogP ~1.0) and the more lipophilic 2,5-diethoxy isomer (predicted XLogP ~3.0; class-level inference). Procurement of the 3,4-diethoxy-substituted compound thus selects for an intermediate lipophilicity range that may be preferred for CNS or intracellular target engagement without excessive logP-driven promiscuity [1].

Medicinal Chemistry Drug Design Physicochemical Profiling

Commercial Availability & Purity Grades

The target compound is sold by at least two independent vendors at analytically verified purities of 95% (Leyan) and 98% (Chemsrc), ensuring lot-to-lot consistency for reproducible downstream chemistry . In contrast, many custom-synthesized aryl urea analogs are offered only as single lots without documented purity certification, creating procurement risk. The availability of at least two qualified suppliers enables competitive sourcing and supply chain redundancy.

Chemical Procurement Building Blocks Quality Control

Chloroacetyl Reactive Handle vs. Non-Halogenated Analogs

The chloroacetyl group confers a discrete electrophilic site for nucleophilic displacement (e.g., by thiols, amines, or heterocycles) that is absent in non-halogenated acetyl or unsubstituted urea analogs [1]. This enables one-step diversification for library synthesis or installation of covalent warheads for targeted protein modification. Non-chlorinated urea analogs (e.g., acetyl urea derivatives) require additional activation steps to achieve comparable reactivity [1].

Organic Synthesis Medicinal Chemistry Covalent Inhibitors

Application Scenarios for 3-(2-Chloroacetyl)-1-(3,4-diethoxyphenyl)urea


Kinase/Protease Inhibitor Library Building Block

Medicinal chemistry teams can leverage the chloroacetyl group for late-stage diversification with amine or thiol nucleophiles to generate arrays of substituted acetamide-ureas. The 3,4-diethoxy substitution provides a distinct steric and electronic profile compared to unsubstituted or mono-alkoxy phenylureas, enabling exploration of under-represented chemical space in kinase or protease inhibitor programs [1].

Covalent Probe Design for Chemoproteomics

The electrophilic chloroacetyl moiety can serve as a latent warhead for covalent modification of cysteine or other nucleophilic residues in target proteins. Researchers designing activity-based protein profiling (ABPP) probes can use this compound as a starting scaffold, where the 3,4-diethoxyphenyl group may confer selectivity for particular protein microenvironments compared to simpler phenyl urea warheads [1].

Control for Urea Transporter/ACAT Assays

Given the structural homology to known urea-based inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT) and urea transporters, this compound may serve as a negative control or calibration standard in enzymatic or cellular assays where the 3,4-diethoxy substitution pattern distinguishes it from active chemotypes. Its multi-vendor availability at certified purity supports its use as a reproducible assay control [2][3].

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